Ilacirnon sodium

Description

Overview of Ilacirnon Sodium as a Chemokine Receptor Antagonist

This compound, also known as CCX140-B, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). nih.govmedchemexpress.com Developed by ChemoCentryx, this orally bioavailable compound functions by inhibiting the CCR2 receptor, which is crucial for the migration of monocytes and macrophages to sites of inflammation. nih.govclinicalleader.com The mechanism of action involves blocking the downstream signaling pathways that are normally initiated by the binding of chemokine ligands, such as CCL2 (monocyte chemoattractant protein-1), to CCR2. nih.govmedchemexpress.com By doing so, this compound is designed to reduce the infiltration of inflammatory cells into tissues, thereby mitigating the chronic inflammation that drives the progression of various diseases. clinicalleader.comisrctn.com

Preclinical research has demonstrated the specific inhibitory activity of this compound. In laboratory settings, it has been shown to potently inhibit the chemotaxis of human blood monocytes induced by CCL2, with a half-maximal inhibitory concentration (IC50) of 8 nM in buffer and 200 nM in the presence of 100% human serum. medchemexpress.com It also effectively blocks CCL2-induced calcium mobilization in monocytes with an IC50 of 3 nM. nih.govmedchemexpress.com Further studies have confirmed its binding affinity to human CCR2 with a dissociation constant (Kd) of 2.3 nM. medchemexpress.com

Academic Significance in Inflammatory and Fibrotic Disease Research

The academic significance of this compound lies in its potential to treat inflammatory and fibrotic diseases by targeting a key mediator of the inflammatory cascade. hra.nhs.uk Research has primarily focused on its application in diabetic nephropathy and focal segmental glomerulosclerosis (FSGS), conditions where chronic inflammation and subsequent fibrosis lead to organ damage. nih.govspringer.comclinicaltrials.gov

In the context of diabetic nephropathy, a leading cause of end-stage renal disease, the infiltration of CCR2-positive monocytes into the kidneys is a critical pathological step. nih.gov this compound has been investigated for its ability to protect the kidneys by reducing this inflammatory cell influx. clinicalleader.comnih.gov Similarly, in FSGS, another condition characterized by kidney scarring, the anti-inflammatory and anti-fibrotic potential of CCR2 antagonism is a key area of investigation. clinicaltrials.govclinicaltrials.gov

The development of this compound is also significant as it represents a targeted therapeutic strategy. Unlike broader immunosuppressive agents, it is designed to selectively interfere with a specific pathway of immune cell trafficking, which could potentially offer a more favorable profile. isrctn.com

Historical Context of Chemokine Receptor Antagonism in Disease Pathophysiology

The concept of targeting chemokine receptors for therapeutic benefit has been a focus of research for several decades. Chemokines and their receptors are integral to the immune system, orchestrating the movement of leukocytes in both normal physiological processes and in disease states. researchgate.net The recognition that dysregulated chemokine signaling contributes to a wide range of pathologies, including autoimmune diseases, viral infections, and cancer, established chemokine receptors as promising drug targets. nih.govsinobiological.com

The journey to develop clinically successful chemokine receptor antagonists has been challenging. nih.gov Early research was marked by a growing understanding of the complexity and redundancy within the chemokine system. acs.org However, landmark successes have validated this therapeutic approach. A notable example is Maraviroc, a CCR5 antagonist approved for the treatment of HIV infection, which prevents the virus from entering host cells. nih.gov Another is Plerixafor, a CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation. sinobiological.comnih.gov These successes have paved the way for the development of antagonists for other chemokine receptors, such as CCR2, with the aim of treating a host of inflammatory conditions. researchgate.net The development of this compound is a direct continuation of these efforts, applying the principles of chemokine receptor antagonism to the fields of nephrology and metabolic disease.

Detailed Research Findings

Preclinical Research in a Diabetic Mouse Model

A pivotal preclinical study utilized transgenic mice expressing human CCR2 (hCCR2 KI) to investigate the effects of this compound, as the compound has a low affinity for murine CCR2. nih.gov These mice were made diabetic through either a high-fat diet to induce obesity or through the deletion of the leptin receptor gene (db/db). nih.gov

In both diabetic mouse models, treatment with this compound resulted in a significant decrease in albuminuria, a key indicator of kidney damage. nih.gov This was associated with reduced glomerular hypertrophy and an increased density of podocytes, which are specialized cells in the kidney's filtration barrier. nih.gov Furthermore, in the diet-induced obese mice, this compound treatment led to lower fasting blood glucose and insulin (B600854) levels, and a normalization of the homeostatic model assessment of insulin resistance (HOMA-IR), indicating improved systemic insulin sensitivity. nih.gov The treatment also decreased the number of inflammatory macrophages in adipose tissue. nih.gov

Table 1: Preclinical Effects of this compound (CCX140-B) in Diabetic hCCR2 KI Mice

| Parameter | Model | Effect of CCX140-B Treatment | Reference |

| Albuminuria | DIO & db/db | Decreased | nih.gov |

| Glomerular Hypertrophy | DIO & db/db | Decreased | nih.gov |

| Podocyte Density | DIO & db/db | Increased | nih.gov |

| Fasting Blood Glucose | DIO | Decreased | nih.gov |

| Fasting Insulin | DIO | Decreased | nih.gov |

| HOMA-IR | DIO | Normalized | nih.gov |

| Adipose Tissue Inflammatory Macrophages | DIO | Decreased | nih.gov |

DIO: Diet-Induced Obesity; db/db: Leptin Receptor Deficient

Clinical Research in Diabetic Nephropathy

This compound (CCX140-B) was evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial in patients with type 2 diabetes and nephropathy who were already receiving standard of care, including angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs). nih.gov The study enrolled 332 patients who had a urinary albumin-to-creatinine ratio (UACR) between 100 and 3000 mg/g. nih.gov

The primary endpoint was the change in UACR from baseline over 52 weeks. nih.gov The results showed that patients receiving 5 mg of this compound daily experienced a statistically significant reduction in UACR compared to the placebo group. nih.gov Specifically, the change in UACR from baseline was -18% for the 5 mg group, compared to -2% for the placebo group. nih.gov The 10 mg dose group showed a -11% change. nih.gov Another important measure of kidney function, the estimated glomerular filtration rate (eGFR), also showed an improved profile in the initial weeks of treatment with this compound. clinicalleader.com

Table 2: Phase 2 Clinical Trial Results of this compound in Diabetic Nephropathy (52 Weeks)

| Treatment Group | Number of Patients (mITT) | Mean Change in UACR from Baseline | 95% Confidence Interval | p-value vs. Placebo | Reference |

| Placebo | - | -2% | -11% to 9% | - | nih.gov |

| This compound 5 mg | - | -18% | -26% to -8% | 0.01 | nih.gov |

| This compound 10 mg | - | -11% | -20% to -1% | 0.08 | nih.gov |

mITT: modified Intention-to-Treat population; UACR: Urinary Albumin-to-Creatinine Ratio

Clinical Research in Focal Segmental Glomerulosclerosis (FSGS)

This compound was also investigated in patients with FSGS, a rare disease that attacks the kidney's filtering units, causing serious scarring. clinicaltrials.gov A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy of this compound in reducing proteinuria in subjects with primary FSGS. clinicaltrials.gov The primary outcome was the change in the urine protein to creatinine (B1669602) ratio (UPCR). clinicaltrials.gov Another open-label study (LUMINA-2) was initiated to explore the effect of this compound on proteinuria in subjects with primary FSGS and nephrotic syndrome. clinicaltrials.gov However, the Phase 2 LUMINA 2 trial was later terminated. springer.com

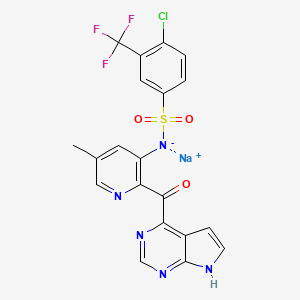

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1100319-36-5 |

|---|---|

Molecular Formula |

C20H12ClF3N5NaO3S |

Molecular Weight |

517.8 g/mol |

IUPAC Name |

sodium;[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]azanide |

InChI |

InChI=1S/C20H13ClF3N5O3S.Na/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16;/h2-9H,1H3,(H2,25,27,28,29,30);/q;+1/p-1 |

InChI Key |

GJTHOZVZZCTXOH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)[N-]S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ilacirnon Sodium

C-C Chemokine Receptor Type 2 (CCR2) Antagonism

Ilacirnon sodium functions as a potent and specific antagonist of the C-C Chemokine Receptor Type 2 (CCR2). springer.com This receptor is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. drugbank.com The antagonistic action of this compound on CCR2 has been characterized by its high binding affinity and its ability to inhibit the receptor's function in the presence of its natural ligands.

Research has demonstrated that this compound exhibits a high degree of specificity and affinity for human CCR2. The compound has a dissociation constant (Kd) value of 2.3 nM towards human CCR2, indicating a strong binding affinity. This potent binding is further reflected in its ability to inhibit the binding of the primary CCR2 ligand, CCL2. Studies have shown that this compound inhibits the binding of radiolabeled CCL2 to monocytes with a half-maximal inhibitory concentration (IC50) value of 17 nM. nih.gov It is noteworthy that the affinity of this compound for mouse CCR2 is markedly lower than for the human receptor, a factor that is significant in the translation of preclinical research. nih.gov

Table 1: Binding Affinity and Inhibitory Concentrations of this compound at Human CCR2

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Kd | 2.3 nM | Dissociation constant for human CCR2. | nih.gov |

| IC50 (CCL2 Binding) | 17 nM | Concentration for 50% inhibition of 125I-CCL2 binding to monocytes. | nih.gov |

| IC50 (General Antagonism) | 5 nM | Concentration for 50% inhibitory of CCR2. | nih.gov |

The primary endogenous ligand for CCR2 is C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). drugbank.com this compound effectively antagonizes the actions of CCL2. This is demonstrated by its potent inhibition of CCL2-induced chemotaxis of human blood monocytes, with an IC50 value of 8 nM in buffer and 200 nM in the presence of 100% human serum. nih.gov

Beyond CCL2, CCR2 can also bind and be activated by other chemokine ligands, including CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4). nih.gov this compound has been shown to inhibit monocyte chemotaxis that is mediated by these other CCR2 ligands. nih.gov The receptor is also known to bind CCL12. nih.gov Furthermore, CCR2 transduces signaling mediated by CCL13. nih.gov The binding of these various chemokines to CCR2 initiates downstream signaling cascades that are effectively blocked by this compound.

Intracellular Signal Transduction Modulation

The binding of chemokine ligands to CCR2 initiates a cascade of intracellular signaling events that are critical for cell migration and other functions. By acting as an antagonist, this compound effectively modulates these downstream pathways.

The binding of CCL2 to CCR2 on monocytes and macrophages is known to induce chemotaxis and migration through the activation of the Phosphatidylinositol 3-kinase (PI3K) cascade. nih.gov This pathway is a critical component of cell signaling, involved in cell growth, proliferation, and motility. By blocking the receptor, this compound prevents the activation of the PI3K cascade that would normally be initiated by ligand binding.

A key downstream effect of PI3K activation in the context of cell migration is the activation of the small guanosine (B1672433) triphosphate (G) protein, Rac. nih.gov Rac, in turn, plays a pivotal role in actin remodeling, leading to the formation of lamellipodia, which are the sheet-like protrusions at the leading edge of a migrating cell. nih.gov The activation of Rac and subsequent lamellipodium protrusion are essential for cell motility. This compound's antagonism of CCR2 disrupts this chain of events, thereby inhibiting cell migration. nih.gov

A rapid and transient increase in intracellular calcium ([Ca2+]i) is one of the earliest signaling events following the activation of G protein-coupled receptors like CCR2. This calcium mobilization acts as a crucial second messenger in a variety of cellular processes. This compound has been shown to potently inhibit CCL2-induced intracellular calcium mobilization in monocytes, with an IC50 value of 3 nM. nih.gov This demonstrates that this compound effectively interferes with this critical early step in the CCR2 signaling cascade.

Table 2: Inhibitory Effect of this compound on CCR2-Mediated Cellular Responses

| Cellular Response | Ligand | IC50 Value | Cell Type | Reference |

|---|---|---|---|---|

| Chemotaxis (in buffer) | CCL2 | 8 nM | Human Monocytes | nih.gov |

| Chemotaxis (in 100% human serum) | CCL2 | 200 nM | Human Monocytes | nih.gov |

| Intracellular Calcium Mobilization | CCL2 | 3 nM | Monocytes | nih.gov |

Modulation of Cellular Functional Responses

This compound, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), demonstrates significant modulatory effects on various cellular functional responses central to inflammatory and immune processes. Its mechanism of action is primarily centered on the inhibition of the CCR2 signaling pathway, which plays a pivotal role in the migration and recruitment of monocytes and macrophages to sites of inflammation.

Suppression of Monocyte and Macrophage Chemotaxis

This compound, also known as CCX140, effectively suppresses the chemotactic response of monocytes and macrophages by blocking the interaction between the CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). medchemexpress.comnih.gov The binding of CCL2 to CCR2 on the surface of these immune cells is a critical step in initiating their migration towards inflammatory stimuli. drugbank.comnih.gov By antagonizing this receptor, this compound inhibits the downstream signaling cascades, including the activation of the PI3K cascade and the small G protein Rac, which are necessary for cellular polarization and lamellipodium protrusion, key events in cell migration. drugbank.com

In vitro studies have quantified the potent inhibitory activity of this compound. It has been shown to potently inhibit CCL2-induced chemotaxis of purified human blood monocytes. medchemexpress.com The compound also demonstrates high affinity for the human CCR2 receptor. medchemexpress.com Furthermore, this compound's inhibitory action is not limited to CCL2-mediated chemotaxis; it also effectively blocks monocyte migration induced by other CCR2 ligands, such as CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4). medchemexpress.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC50 (CCL2-induced monocyte chemotaxis) | 8 nM | In buffer | medchemexpress.com |

| IC50 (CCL2-induced monocyte chemotaxis) | 200 nM | In 100% human serum | medchemexpress.com |

| IC50 (CCL2-induced Ca²+ mobilization in monocytes) | 3 nM | - | medchemexpress.com |

| Kd (binding affinity for human CCR2) | 2.3 nM | - | medchemexpress.com |

Influence on Leukocyte Recruitment in Experimental Inflammation

The suppressive effect of this compound on monocyte chemotaxis translates to a significant reduction in leukocyte recruitment in in vivo models of inflammation. medchemexpress.comnih.gov The CCL2/CCR2 axis is a central pathway for the trafficking of monocytes from the bloodstream into inflamed tissues, where they can differentiate into macrophages. rsc.orgnih.gov

In an experimental model of inflammation using thioglycollate-induced peritonitis in human CCR2 knock-in (hCCR2 KI) mice, treatment with this compound resulted in a dose-dependent decrease in the number of leukocytes infiltrating the peritoneal cavity. medchemexpress.comresearchgate.net This demonstrates the compound's ability to interfere with the inflammatory cascade by limiting the influx of immune cells to the site of inflammation. Notably, unlike some other CCR2 antagonists, this compound did not affect the plasma levels of the CCR2 ligand CCL2 or the number of circulating blood monocytes. nih.govnih.gov

| Dose of this compound | Effect on Leukocyte Infiltration | Reference |

|---|---|---|

| 30 mg/kg | Strongly blocks leukocyte infiltration | medchemexpress.com |

| 10 mg/kg | Partially blocks leukocyte infiltration | medchemexpress.com |

| 3 mg/kg | Fails to block leukocyte infiltration | medchemexpress.com |

Implications for Immuno-Oncology Pathways

The role of the CCL2/CCR2 axis in the tumor microenvironment (TME) has significant implications for cancer immunotherapy, and its antagonism by compounds like this compound presents a promising therapeutic strategy. nih.govconsensus.app The TME is often infiltrated by various immune cells, some of which can suppress anti-tumor immune responses, thereby promoting tumor growth and metastasis. nih.govresearchgate.net

Specifically, the CCL2/CCR2 pathway is instrumental in the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), into the tumor. nih.govconsensus.app TAMs, which are derived from CCR2-expressing monocytes, can promote tumor progression through various mechanisms, including the suppression of cytotoxic T cell activity and the promotion of angiogenesis. creative-biolabs.com Similarly, the infiltration of Tregs into the tumor microenvironment is associated with a poor prognosis in several cancer types. nih.gov

By blocking the CCR2 receptor, this compound has the potential to inhibit the recruitment of these immunosuppressive cell populations to the tumor. nih.govresearchgate.net This modulation of the TME can lead to an enhanced anti-tumor immune response. researchgate.net Preclinical studies combining CCR2 antagonism with other cancer therapies, such as immune checkpoint inhibitors (e.g., anti-PD-1), have shown enhanced tumor response and increased recruitment and activation of effector CD8+ T cells, which are critical for killing cancer cells. researchgate.net Therefore, by altering the cellular composition of the tumor microenvironment, this compound could potentially sensitize tumors to other immunotherapies and improve patient outcomes.

Preclinical Investigations and Disease Pathophysiology

In Vivo Efficacy Studies in Animal Models of Disease

Assessment of Tissue-Specific Inflammatory Cell Infiltration

Ilacirnon sodium's mechanism of action centers on its antagonism of the CCR2 receptor ontosight.ai. CCR2 is a primary receptor for monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. MCP-1 is a potent chemoattractant that drives the migration of monocytes from the bloodstream into inflamed tissues, where they differentiate into macrophages guidetoimmunopharmacology.orggenecards.orgnih.gov. By blocking the CCR2 receptor, this compound aims to reduce this influx of monocytes and subsequent macrophage infiltration into target tissues ontosight.ai.

In the context of kidney injury, excessive infiltration of inflammatory cells, particularly macrophages, is a significant contributor to tissue damage and the progression of disease nih.govfrontiersin.org. Preclinical studies investigating CCR2 antagonists, including CCX140-B (Ilacirnon), have demonstrated a reduction in glomerular and interstitial macrophage accumulation in various experimental kidney disease models, such as diabetic nephropathy and Alport nephropathy nih.govfrontiersin.org. This suggests that this compound has the potential to limit tissue-specific inflammatory cell infiltration in the kidney.

Macrophage Phenotype and Polarization Studies

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly categorized as M1 (pro-inflammatory) and M2 (anti-inflammatory/tissue-repair) states nih.govsemanticscholar.org. The balance between these phenotypes is crucial in determining the outcome of inflammatory processes and tissue repair nih.govfrontiersin.org.

Modulation of M1 and M2 Macrophage Differentiation in Experimental Contexts

The polarization of macrophages into M1 or M2 phenotypes is influenced by the local microenvironment and specific signaling cues nih.govsemanticscholar.org. M1 macrophages are typically activated by stimuli like interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines semanticscholar.orgsemanticscholar.orgresearchgate.net. Conversely, M2 macrophages are induced by cytokines such as interleukin-4 (IL-4) and IL-13, promoting tissue repair and immune regulation nih.govsemanticscholar.org.

Impact on Cytokine and Chemokine Secretion Profiles in Macrophages

Macrophages are significant producers of a wide array of cytokines and chemokines that orchestrate inflammatory responses nih.gov. M1 macrophages are characterized by the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) nih.govsemanticscholar.orgresearchgate.netnih.gov. They also release chemokines like MCP-1/CCL2, which further drives monocyte recruitment nih.gov. M2 macrophages, on the other hand, are associated with the production of anti-inflammatory cytokines like IL-10 and growth factors such as TGF-β1 nih.gov.

Relevance in Experimental Kidney Injury Models

This compound has been investigated for its therapeutic potential in various kidney diseases, including focal segmental glomerulosclerosis (FSGS) frontiersin.orgpatsnap.com. Preclinical studies have highlighted the role of macrophage infiltration and activation in the pathogenesis of acute kidney injury (AKI) and its progression to chronic kidney disease (CKD) nih.govfrontiersin.orgmdpi.com. In models of AKI, such as ischemia-reperfusion injury (IRI), an increase in M1 macrophages has been observed in the early pathological stages, contributing to renal damage nih.govfrontiersin.org.

The CCR2/MCP-1 axis is implicated in the inflammatory processes underlying several kidney diseases. Antagonism of this pathway has demonstrated protective effects in experimental models of diabetic nephropathy and certain forms of glomerulonephritis, characterized by reduced macrophage infiltration and improved renal function nih.govfrontiersin.org. Given that this compound targets CCR2, it is positioned as a potential therapeutic agent to mitigate kidney inflammation and injury by modulating macrophage recruitment and activity in models like AKI and IRI. Ongoing clinical trials are further exploring its efficacy in conditions such as FSGS frontiersin.orgpatsnap.com.

Compound List:

Ilacirnon

this compound

CCX140

CCX140B

CCR2

MCP-1 (CCL2)

TNF-α

IL-6

IL-1β

TGF-β1

IL-10

CCL17

CCL18

CCL22

IL-4

IL-13

IFN-γ

IL-12

IL-16

IL-17A

Advanced Methodologies in Ilacirnon Sodium Research

Computational and Structural Biology Approaches

Computational and structural biology methods play a pivotal role in elucidating the molecular interactions of compounds like ilacirnon sodium with their biological targets, primarily CCR2. These techniques enable a deeper understanding of how small molecules bind to and modulate protein function, thereby accelerating drug discovery and optimization.

Ligand-Receptor Interaction Modeling for CCR2 Antagonism

Understanding the interaction between CCR2 and its antagonists, such as this compound, is central to developing effective therapies. Computational modeling techniques are instrumental in this process. Studies have employed molecular docking and artificial intelligence (AI)-powered compound library screening to uncover the structural principles governing small molecule antagonism and selectivity towards CCR2 biorxiv.orgnih.gov. These analyses reveal that CCR2 orthosteric inhibitors typically occupy a specific tunnel situated between receptor helices 1 and 7 biorxiv.org. Furthermore, research has identified an unexpected role for an extra-helical groove accessible via this tunnel, suggesting it as a novel targetable interface for CCR2 modulation biorxiv.org. Specific residues within the receptor, such as S1012.63, have been implicated as determinants of selectivity between CCR2 and CCR5, as well as between human and mouse receptors, highlighting the detailed atomic-level insights gained from these computational approaches biorxiv.org.

Application of Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a powerful paradigm that utilizes the three-dimensional (3D) structures of biological macromolecules, like target proteins, to guide the design of novel drug candidates longdom.orgnih.govmdpi.com. The core principle of SBDD involves understanding the "lock-and-key" mechanism where a drug molecule precisely fits into a specific binding site on the target protein to modulate its activity longdom.org. The SBDD process typically begins with obtaining the 3D structure of the target protein through experimental methods such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy longdom.orgnih.gov. Subsequently, molecular docking is employed to computationally predict the binding of small molecules to the target's binding site, screening vast libraries to identify potential leads longdom.orgnih.govdrugdesign.org. Structure-Activity Relationship (SAR) analysis is then used to optimize the binding affinity and other properties of these lead molecules by systematically modifying their chemical structures longdom.orgnih.govdrugdesign.org. Increasingly, AI and deep learning methods are integrated into SBDD to analyze large datasets, enhance virtual screening, and accelerate the identification of potent and selective CCR2 antagonists biorxiv.orgnih.gov.

Proteomic and Genomic Interrogation

Proteomic and genomic interrogation methods provide a high-throughput approach to identify potential biomarkers and therapeutic targets by integrating genetic information with protein expression data. These techniques are crucial for understanding complex diseases and identifying novel drug targets.

Protein Quantitative Trait Loci (pQTL) Mapping in Disease Cohorts

Protein Quantitative Trait Loci (pQTL) mapping is a technique that links genetic variants to the levels of circulating proteins researchgate.netnih.gov. This approach involves analyzing large cohorts where both genomic and proteomic data are available. By coupling these datasets, researchers can identify specific genetic loci (pQTLs) that influence protein abundance. A proteome-wide Mendelian randomization (MR) study, for instance, measured 369 proteins in patients with type 2 diabetes and derived pQTLs by analyzing genetic variants within a 1 Mb window of protein-coding genes researchgate.netnih.gov. This analysis identified 66 independent cis-pQTLs for 64 proteins, providing a foundation for further investigation into the genetic underpinnings of protein levels and their association with disease risk researchgate.netnih.gov.

Mendelian Randomization (MR) Analyses for Causal Protein Identification (e.g., SIRPA, UMOD)

Mendelian Randomization (MR) is a powerful epidemiological method that uses genetic variants as instrumental variables to infer causal relationships between an exposure (e.g., protein levels) and an outcome (e.g., disease risk) nih.gov. By leveraging naturally occurring genetic variations that are randomly assigned at conception, MR helps to minimize confounding and reverse causation, thereby strengthening causal inference nih.gov. Proteome-wide MR studies have been employed to identify cardiometabolic proteins causally linked to diseases like Diabetic Kidney Disease (DKD). In one such study, MR analyses suggested that elevated levels of two proteins, UMOD and SIRPA, may play a causal role in increasing DKD risk researchgate.netnih.gov. Notably, SIRPA has been found to be associated with CCR2, a target for antagonists like ilacirnon researchgate.netmdpi.com. Bayesian colocalization analyses further supported the causal associations identified for UMOD and SIRPA researchgate.netnih.gov.

Single-Cell RNA Sequencing for Cell Type-Specific Gene Expression Analysis (e.g., SIRPA enrichment in renal macrophages)

Single-cell RNA sequencing (scRNA-seq) is a cutting-edge technology that allows for the analysis of gene expression profiles at the individual cell level researchgate.netnih.gov. This granularity is essential for understanding cellular heterogeneity and identifying cell type-specific functions within complex tissues like the kidney. In the context of DKD research, scRNA-seq has been utilized to investigate the cell-type specific enrichment of genes encoding proteins identified through proteomic and genomic studies mdpi.com. For instance, analyses revealed that SIRPA, a protein linked to CCR2, is predominantly enriched in renal macrophages mdpi.com. This finding is significant as it helps to pinpoint the specific cellular populations that may be most affected by or involved in disease pathways, thereby offering targeted insights for therapeutic intervention.

Data Tables

Table 1: Identified CCR2 Antagonists This table lists known antagonists targeting the CCR2 receptor, including this compound.

| Compound Name | Target Receptor |

| This compound | CCR2 |

| PF-04634817 | CCR2 |

| BMS-813160 | CCR2 |

Table 2: Key Proteins Identified via Proteomic and Genomic Interrogation This table summarizes proteins identified through pQTL mapping and MR analyses, highlighting their potential associations with DKD and relevance to CCR2.

| Protein Name | Association with DKD Risk | Link to CCR2 | Primary Cell Type Enrichment (Kidney) |

| UMOD | Increased risk | Not specified | Not observed to be differentially expressed mdpi.com |

| SIRPA | Increased risk | Yes | Renal macrophages mdpi.com |

Druggability Analysis and Protein-Protein Interaction (PPI) Network Construction

Druggability analysis is a critical step in drug discovery, evaluating the likelihood that a biological target can be modulated by small molecule drugs drugbank.com. This process typically involves assessing a target's structural characteristics, its role in disease pathways, and its interaction potential, often utilizing comprehensive databases such as the Drug-Gene Interaction Database, DrugBank, and the Open Targets platform nih.govdrugbank.com. By identifying druggable targets, researchers can focus development efforts on compounds with a higher probability of therapeutic success.

Protein-Protein Interaction (PPI) network construction complements druggability analysis by mapping the complex web of molecular interactions within biological systems nih.govresearchgate.net. These networks help elucidate how a target protein interacts with other proteins, including those targeted by existing medications, thereby revealing potential therapeutic strategies and opportunities for drug repurposing. In the context of diseases like Diabetic Kidney Disease (DKD), PPI network analysis has been employed to identify interactions between novel targets and known drug targets, providing insights into disease pathophysiology and potential therapeutic interventions nih.govresearchgate.net. Ilacirnon, as a CCR2 antagonist, has been identified in studies investigating therapeutic targets for DKD, where CCR2 is recognized as a target associated with existing medications for the condition nih.govresearchgate.net.

Bioanalytical Techniques for Target Engagement

Assessing target engagement is paramount to understanding a drug's mechanism of action and its therapeutic potential. Bioanalytical techniques are employed to quantify the interaction of this compound with its target, CCR2, and to evaluate its functional consequences.

Radioligand binding assays are cornerstone techniques in pharmacology for characterizing the affinity and binding kinetics of drug candidates to their molecular targets sygnaturediscovery.comsci-hub.se. These assays involve incubating a receptor preparation with a radiolabeled ligand, either alone or in the presence of competing unlabeled compounds, to quantify specific binding sygnaturediscovery.comsci-hub.se.

Receptor Occupancy: Ex vivo receptor occupancy studies are vital for demonstrating that a drug engages its intended target within a biological system sygnaturediscovery.com. These studies can determine the extent to which a compound occupies its target receptor at various doses, in different tissues, or over a specific time course, providing a direct link between drug exposure and target engagement.

Receptor Affinity: Receptor affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied sci-hub.seturkupetcentre.net. A lower Kd value indicates higher affinity. Competition binding assays, where a radioligand's binding is displaced by increasing concentrations of an unlabeled compound, are commonly used to determine the potency of antagonists, often expressed as an IC50 value sygnaturediscovery.comsci-hub.seguidetoimmunopharmacology.org.

For this compound, which targets the CCR2 receptor, radioligand binding assays commonly utilize radiolabeled chemokines or chemokine receptor antagonists. Specifically, displacement of radioligands such as [125I]-MCP-1 (monocyte chemoattractant protein-1) or [3H]-CCR2-RA-[R] from CCR2-expressing cells or tissues are standard methods to evaluate CCR2 antagonists guidetoimmunopharmacology.orgguidetopharmacology.org. These assays help quantify the binding affinity and antagonist potency of compounds like Ilacirnon.

Table 1: this compound: Antagonist Activity in Assays

| Compound | Target | Assay Type | Result | Reference |

| This compound | CCR2 | Inhibition of MCP-1-mediated migration of THP-1 cells (Chemotaxis) | IC50: 5 nM | guidetoimmunopharmacology.org |

Note: The provided data represents activity in a chemotaxis assay, demonstrating functional antagonism, rather than direct radioligand binding affinity (Kd).

Flow cytometry is a versatile analytical technique that enables the detailed characterization of individual cells within a heterogeneous population nih.govnih.gov. It is extensively used to analyze leukocyte populations, assess receptor expression levels on cell surfaces, and investigate ligand-receptor interactions guidetoimmunopharmacology.orgguidetopharmacology.orgnih.govnih.gov.

Receptor Expression: CCR2 is a key receptor expressed on various types of leukocytes, including monocytes, T lymphocytes, and dendritic cells, playing a crucial role in immune cell trafficking and inflammation guidetoimmunopharmacology.orgguidetopharmacology.orggenecards.org. Flow cytometry allows for the precise identification and quantification of CCR2 expression on these specific leukocyte subsets, providing insights into the cellular distribution of the target.

Ligand Binding Studies: Beyond receptor expression, flow cytometry can be adapted to perform ligand binding studies directly on intact cells nih.gov. By using fluorescently labeled ligands or antibodies that detect ligand-receptor complexes, researchers can assess the binding of compounds like Ilacirnon to CCR2 on leukocytes, thereby evaluating target engagement and potentially determining binding affinities or competitive displacement in a cellular context.

Chemical Biology and Synthetic Research of Ilacirnon Sodium

Synthetic Pathways and Methodologies for Ilacirnon Sodium Derivatives

This compound is characterized by a complex heterocyclic structure. Its chemical name is 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide nih.gov. The molecule features a 4-chloro-3-(trifluoromethyl)benzenesulfonamide (B1365583) moiety linked to a 5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridinyl group nih.gov. The sodium salt form is utilized to enhance aqueous solubility vulcanchem.comncats.io.

While specific detailed synthetic routes for this compound are not extensively published in the readily accessible, non-excluded literature, its structure suggests a multi-step organic synthesis approach. Such syntheses typically involve the construction of the pyrrolo[2,3-d]pyrimidine core, the functionalization of the pyridine (B92270) ring, and the coupling of these fragments with the substituted benzenesulfonamide (B165840) component. Methodologies would likely include amide bond formation, heterocyclic ring synthesis, and potentially palladium-catalyzed cross-coupling reactions, common in the synthesis of complex pharmaceutical agents. The development of derivatives would involve modifications to these core structural elements to explore structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of CCR2 Antagonists

This compound functions as a competitive antagonist of CCR2, effectively blocking the signaling pathway mediated by monocyte chemoattractant protein-1 (MCP-1/CCL2) vulcanchem.comncats.io. Its high affinity for the CCR2 receptor is a key aspect of its activity, with reported binding affinities (Kd) and inhibitory concentrations (IC50) in the low nanomolar range medchemexpress.commedchemexpress.com.

In Vitro Potency of Ilacirnon:

| Target | Assay | Potency | Reference |

| CCR2 | CCL2-induced chemotaxis (buffer) | 8 nM (IC50) | medchemexpress.com |

| CCR2 | CCL2-induced chemotaxis (serum) | 200 nM (IC50) | medchemexpress.com |

| CCR2 | Ca²⁺ mobilization | 3 nM (IC50) | medchemexpress.com |

| CCR2 | ¹²⁵I-CCL2 binding | 17 nM (IC50) | medchemexpress.com |

| hCCR2 | Receptor binding (Kd) | 2.3 nM (Kd) | medchemexpress.com |

| CCR2 | Receptor binding (Kd) | 2.3 nM (Kd) | medchemexpress.com |

| CCR2 | Receptor inhibition (IC50) | 3 nM (IC50) | medchemexpress.com |

| CCR5 | Receptor inhibition (IC50) | 7 μM (IC50) | medchemexpress.com |

Structure-activity relationship (SAR) studies are crucial for understanding how molecular structure influences biological activity. While specific SAR studies focused solely on this compound derivatives are not detailed in the available literature, broader research into CCR2 antagonists provides context. Quantitative structure-activity relationship (QSAR) modeling has been employed to develop predictive models for CCR2 antagonists, particularly those with chiral centers. One study utilized a multidimensional space of novel relative chirality indices (RCIs) to model the inhibitory activity of chiral CCR2 antagonists. This research resulted in predictive models with significant statistical performance:

QSAR Model Performance for CCR2 Antagonists:

| Model Type | R² | Adj R² | Cross-validation Rcv² |

| PCA Scores Model | 0.823 | 0.790 | N/A |

| RCI Descriptors Model | 0.742 | N/A | 0.839 |

These findings highlight the importance of specific structural features, including chirality, in determining the potency and selectivity of CCR2 antagonists. The development of such models aids in the rational design of new chemical entities with improved pharmacological profiles. CCR2 antagonism is being explored for various therapeutic areas, including autoimmune diseases, cancer, and neurodegenerative disorders, underscoring the significance of SAR studies in this domain mdpi.com.

Development of Analytical Standards for Research Applications

The availability of this compound for research purposes medchemexpress.com necessitates the development and use of robust analytical standards. These standards are critical for ensuring the identity, purity, and quality of the compound used in laboratory experiments, thereby enabling reproducible and reliable research outcomes. Key identifiers such as IUPAC names, common synonyms (e.g., CCX140-B, CCX-140), and International Nonproprietary Names (INN) are essential for sourcing and characterizing analytical standards nih.govwho.int.

Analytical standards are typically characterized using a suite of techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The establishment of these standards supports the accurate quantification and qualitative analysis of this compound in various research matrices.

Considerations for Research-Scale Synthesis and Compound Availability

This compound, also identified by its developmental code CCX140-B, has been a subject of significant preclinical and clinical research, indicating established methods for its synthesis at scales relevant for these investigations springer.comnih.gov. Companies like ChemoCentryx have been involved in its development, suggesting in-house capabilities for synthesis and scale-up to support clinical trials springer.com.

The compound is commercially available from various research chemical suppliers, which implies that research-scale synthesis has been successfully implemented and optimized by these entities medchemexpress.com. The availability in forms such as DMSO solutions ready for reconstitution facilitates its use in a wide range of in vitro and in vivo research applications. The progression of this compound through clinical trial phases further validates the feasibility of its synthesis at scales required for pharmacological studies and potential therapeutic development.

Broader Academic Implications and Future Research Directions

Ilacirnon Sodium in the Context of Chemokine-Mediated Disease Pathophysiology

This compound's mechanism of action is centered on the inhibition of the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. This interaction is a key driver in the pathophysiology of various inflammatory and fibrotic diseases. nih.gov

In the context of diabetic nephropathy, a leading cause of end-stage renal disease, the CCL2/CCR2 axis is significantly upregulated. nih.gov This leads to the infiltration of macrophages into the kidney, promoting inflammation, podocyte injury, and fibrosis. nih.govcreative-proteomics.com Preclinical studies with CCR2 antagonists, including this compound (formerly CCX140-B), have demonstrated a reduction in albuminuria, preservation of podocytes, and amelioration of glomerulosclerosis in animal models of diabetic kidney disease. nih.gov A clinical trial with this compound in patients with diabetic nephropathy showed a sustained reduction in proteinuria, highlighting the therapeutic relevance of targeting this pathway. nih.gov

Focal segmental glomerulosclerosis (FSGS) is another kidney disorder characterized by proteinuria and progressive renal failure where the CCL2/CCR2 axis is implicated. nih.gov In murine models of FSGS, the CCR2 antagonist CCX872 was shown to reduce proteinuria and improve renal function, both as a monotherapy and in combination with standard treatments like renin-angiotensin-aldosterone system (RAAS) blockers. nih.gov

The role of the CCL2/CCR2 axis extends beyond the kidneys, with involvement in a wide array of inflammatory conditions. Below is a summary of its role in various pathologies:

| Disease Area | Role of CCL2/CCR2 Axis |

| Atherosclerosis | Recruitment of monocytes to atherosclerotic plaques, which then differentiate into macrophages and contribute to plaque formation and instability. |

| Rheumatoid Arthritis | Infiltration of macrophages into the synovial tissue, contributing to joint inflammation and destruction. |

| Multiple Sclerosis | Migration of monocytes across the blood-brain barrier into the central nervous system, leading to inflammation and demyelination. |

| Non-alcoholic steatohepatitis (NASH) | Recruitment of macrophages to the liver, promoting inflammation and fibrosis. |

| Cancer | Infiltration of tumor-associated macrophages (TAMs) into the tumor microenvironment, which can promote tumor growth, angiogenesis, and metastasis. |

By studying this compound and other CCR2 antagonists, researchers gain deeper insights into the pivotal role of monocyte and macrophage recruitment in the pathogenesis of these diverse diseases.

Potential for Target Repurposing and Novel Therapeutic Target Identification

The widespread involvement of the CCL2/CCR2 axis in numerous diseases makes this compound and other CCR2 antagonists prime candidates for target repurposing. While initially focused on diabetic nephropathy, the therapeutic potential of inhibiting this pathway is being explored in a variety of other conditions.

Clinical trials have investigated CCR2 antagonists in diseases such as rheumatoid arthritis and multiple sclerosis, although with mixed results, suggesting the complexity of chemokine interactions in different disease contexts. creative-proteomics.com The role of CCR2 in cancer is also an active area of research, with the potential to modulate the tumor microenvironment and enhance the efficacy of immunotherapies. nih.gov

Furthermore, research into the effects of this compound can lead to the identification of novel therapeutic targets. By elucidating the downstream effects of CCR2 inhibition, researchers may uncover other key molecules and pathways involved in inflammation and fibrosis that could be targeted for therapeutic intervention. For instance, studies on CCR2 antagonists have highlighted the role of downstream signaling molecules like transforming growth factor-beta (TGF-β) and various inflammatory cytokines, which are themselves potential therapeutic targets. nih.gov

Integration with Multiomics Data for Disease Mechanism Elucidation (e.g., Transcriptomics, Metabolomics)

While specific multi-omics studies on this compound are not yet widely published, the integration of such data is a critical future direction for understanding its full mechanistic impact. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by a drug and can provide deeper insights into disease mechanisms. frontiersin.orgjci.orgmdpi.comnih.gov

Transcriptomics: Analyzing changes in gene expression in kidney tissue or cells following treatment with a CCR2 antagonist could reveal the downstream genetic pathways modulated by inhibiting the CCL2/CCR2 axis. For example, single-cell transcriptomics of a human kidney allograft biopsy has been used to define a diverse inflammatory response during rejection, showcasing the power of this technique to dissect complex cellular processes in the kidney. nih.gov Such an approach applied to CCR2 inhibition could identify specific cell types and pathways affected by this compound.

Proteomics: Proteomic analysis of cells or tissues treated with this compound could identify changes in protein expression and post-translational modifications. This could help in understanding the direct and indirect effects of the drug on cellular signaling and function. Secretome proteomics of renal cells, for instance, has been used to identify proteins involved in the progression of renal fibrosis. longdom.org

Metabolomics: Investigating the metabolic profile of kidney cells or biofluids after treatment with a CCR2 antagonist could uncover alterations in metabolic pathways associated with kidney disease. Metabolomic studies in chronic kidney disease have already identified several perturbed pathways, including amino acid and tryptophan metabolism. nih.gov Understanding how this compound impacts these pathways could reveal novel mechanisms of its therapeutic effect.

By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's effects, leading to a more profound understanding of its mechanism of action, the identification of biomarkers for treatment response, and the discovery of new therapeutic targets.

Development of Advanced Preclinical Models for Translational Research

The translation of preclinical findings to clinical success is a major challenge in drug development. The development of more sophisticated and human-relevant preclinical models is crucial for improving the predictive value of this research.

Humanized Mouse Models: A significant advancement in preclinical modeling is the development of humanized mice. For CCR2 research, human CCR2 knock-in mice have been generated, where the mouse Ccr2 gene is replaced with the human CCR2 gene. These models are invaluable for testing the efficacy of CCR2 antagonists that have different affinities for the human and mouse receptors, ensuring that the preclinical data is more relevant to human clinical trials.

Kidney Organoids: Kidney organoids, or "mini-kidneys in a dish," are three-dimensional structures grown from stem cells that recapitulate many of the structural and functional complexities of the human kidney. youtube.comnih.govnih.govnih.gov These organoids are increasingly being used to model kidney diseases, including diabetic nephropathy and polycystic kidney disease, and for drug screening. nih.govnih.govresearchgate.netmdpi.com The use of patient-derived induced pluripotent stem cells (iPSCs) to create organoids allows for personalized disease modeling and the testing of drug efficacy and toxicity in a patient-specific context. duke.edu While the application of kidney organoids to specifically test this compound has not been extensively reported, they represent a powerful future platform for preclinical evaluation of this and other nephroprotective compounds.

Role in Understanding G Protein-Coupled Receptor (GPCR) Biology

CCR2 is a class A G protein-coupled receptor (GPCR), the largest family of cell surface receptors and a major target for approved drugs. The study of this compound and other CCR2 antagonists contributes significantly to our understanding of GPCR biology in several ways.

Allosteric Modulation: Recent research has highlighted the importance of allosteric modulation in GPCR function. The activity of many class A GPCRs, including CCR2, is modulated by sodium ions that bind to a conserved allosteric pocket within the transmembrane domain. nih.govnih.govnih.govresearchgate.netdntb.gov.ua Antagonists, like this compound, are thought to stabilize the inactive conformation of the receptor, which is associated with sodium ion binding in this pocket. nih.gov Studying the interaction of this compound with CCR2 can provide valuable insights into the mechanisms of allosteric modulation and how it can be exploited for drug design.

Biased Signaling: The concept of biased agonism, or functional selectivity, posits that ligands can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. jci.orgnih.govnih.govmdpi.commssm.edud-nb.inforesearchgate.netrice.edu While this compound is an antagonist, understanding its binding and how it prevents receptor activation contributes to the broader knowledge of how different ligands can influence GPCR signaling. Studies on chemokine receptors, including CCR2, have shown that they can couple to multiple G protein subtypes and that different ligands can exhibit signaling bias. nih.govd-nb.inforice.edu This knowledge is crucial for the development of next-generation GPCR-targeting drugs with improved efficacy and fewer side effects.

Structural Biology: The determination of the crystal structure of CCR2 with antagonists has provided a detailed view of the antagonist binding site and the inactive conformation of the receptor. frontiersin.org Such structural information is invaluable for structure-based drug design and for understanding the molecular determinants of ligand binding and receptor activation. Molecular dynamics simulations based on these structures can further elucidate the conformational landscape of the receptor and how it is modulated by ligands like this compound. frontiersin.orgduke.edu

Q & A

Q. What advanced data integration techniques reconcile qualitative and quantitative findings in this compound research?

- Mixed-Methods Approach :

- Triangulate quantitative data (e.g., pharmacokinetic metrics) with qualitative insights (e.g., patient-reported outcomes).

- Use NVivo or similar software to code thematic patterns in qualitative data .

- Validation : Cross-check findings with mechanistic models to ensure biological plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.